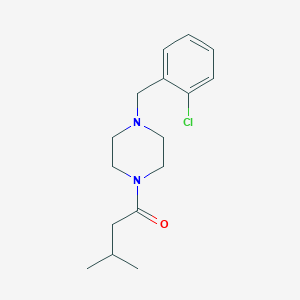![molecular formula C15H12BrNO4 B5761909 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid, also known as BMB, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. BMB is a member of the benzamide family of compounds and is known for its ability to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).
作用機序
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid exerts its effects by inhibiting the activity of certain enzymes, such as PARP and HDACs. PARP is involved in DNA repair and cell death pathways, while HDACs are involved in gene expression and chromatin remodeling. By inhibiting these enzymes, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid can induce cell cycle arrest, apoptosis, and changes in gene expression and chromatin structure.
Biochemical and Physiological Effects:
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, protection against oxidative stress and inflammation, and changes in gene expression and chromatin structure. These effects are mediated by the inhibition of PARP and HDACs, as well as other potential targets.
実験室実験の利点と制限
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has several advantages for lab experiments, including its ability to selectively inhibit PARP and HDACs, its relatively low toxicity, and its availability as a commercially available compound. However, there are also some limitations to its use, including its limited solubility in aqueous solutions, its potential off-target effects, and the need for careful optimization of experimental conditions.
将来の方向性
There are several potential future directions for research on 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid, including the development of more potent and selective inhibitors of PARP and HDACs, the identification of new targets for 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid and related compounds, and the exploration of the potential therapeutic applications of 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid in cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid, and to optimize its use in lab experiments.
合成法
The synthesis of 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid involves the reaction of 5-bromo-2-methoxybenzoic acid with 4-aminobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and epigenetic research. In cancer research, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In epigenetic research, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been used as a tool to study the role of HDACs in gene expression and chromatin remodeling.
特性
IUPAC Name |
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-21-13-7-4-10(16)8-12(13)14(18)17-11-5-2-9(3-6-11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLBFFJSOAACQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-2-methoxybenzoyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

